3,5-Di(Pyridin-4-Yl)benzoic Acid
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Overview
Description
3,5-Di(Pyridin-4-Yl)benzoic Acid is an organic compound with the molecular formula C17H12N2O2 It is characterized by the presence of two pyridine rings attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di(Pyridin-4-Yl)benzoic Acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 3,5-Di(Pyridin-4-Yl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine rings into piperidine rings.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and halogenated benzoic acids .
Scientific Research Applications
3,5-Di(Pyridin-4-Yl)benzoic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Di(Pyridin-4-Yl)benzoic Acid involves its interaction with specific molecular targets. The pyridine rings can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. These interactions can lead to the modulation of enzyme activities and the inhibition of microbial growth .
Comparison with Similar Compounds
3-Pyridin-4-Ylbenzoic Acid: Similar in structure but with only one pyridine ring attached to the benzoic acid core.
3,5-Di(4H-1,2,4-Triazol-4-Yl)benzoic Acid: Contains triazole rings instead of pyridine rings.
Uniqueness: 3,5-Di(Pyridin-4-Yl)benzoic Acid is unique due to its dual pyridine rings, which enhance its ability to form coordination complexes and its potential for diverse chemical modifications. This makes it a versatile compound in various research applications .
Properties
Molecular Formula |
C17H12N2O2 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
3,5-dipyridin-4-ylbenzoic acid |
InChI |
InChI=1S/C17H12N2O2/c20-17(21)16-10-14(12-1-5-18-6-2-12)9-15(11-16)13-3-7-19-8-4-13/h1-11H,(H,20,21) |
InChI Key |
NNTKTJCJOPINGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)C(=O)O)C3=CC=NC=C3 |
Origin of Product |
United States |
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